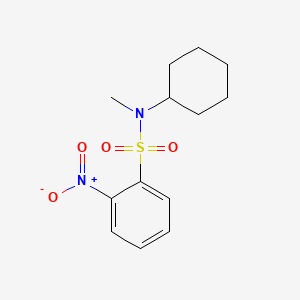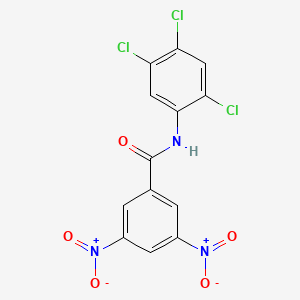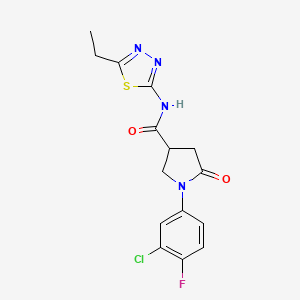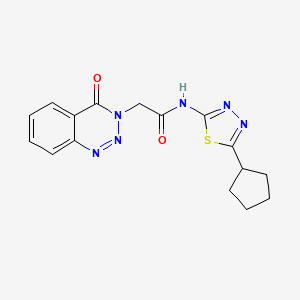![molecular formula C20H21N3O3 B11025080 (4-nitrophenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B11025080.png)
(4-nitrophenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound with a molecular formula of C20H21N3O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE typically involves a multi-step process:
Formation of the Piperazino Intermediate: The initial step involves the preparation of the piperazino intermediate through the reaction of piperazine with an appropriate alkylating agent under controlled conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of a suitable aromatic precursor using a nitrating agent such as nitric acid or a nitrating mixture.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the piperazino intermediate using a coupling reagent like carbodiimide or a similar activating agent.
Industrial Production Methods
In an industrial setting, the production of (4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its nitrophenyl group can act as a chromophore, making it useful in spectroscopic studies.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, (4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazino group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-NITROPHENYL)(PIPERIDIN-1-YL)METHANONE
- (4-NITROPHENYL)(PYRROLIDIN-1-YL)METHANONE
- BIPHENYL-4-YL (4-(4-NITROPHENYL)PIPERAZIN-1-YL)METHANONE
Uniqueness
(4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is unique due to the presence of both a nitrophenyl group and a piperazino group linked by a methanone bridge. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(4-nitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21N3O3/c24-20(18-8-10-19(11-9-18)23(25)26)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+ |
InChI Key |
FWHFUYWYOZHFAQ-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11025009.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11025013.png)

![Ethyl 6-amino-5-cyano-6'-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8'-methoxy-2,4',4'-trimethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate](/img/structure/B11025017.png)
![1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11025023.png)






![N-[3-(octan-2-ylamino)-3-oxopropyl]benzamide](/img/structure/B11025051.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(phenylsulfanyl)acetamide](/img/structure/B11025058.png)
![(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11025060.png)
